3-[(2,6-Dimethylpiperidin-1-yl)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid
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Overview
Description
3-[(2,6-DIMETHYLPIPERIDINO)CARBONYL]BICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID is a complex organic compound with a unique bicyclic structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,6-DIMETHYLPIPERIDINO)CARBONYL]BICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID typically involves multiple steps.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalysts and controlled environments to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
3-[(2,6-DIMETHYLPIPERIDINO)CARBONYL]BICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Common substitution reactions include nucleophilic substitution, where nucleophiles replace functional groups in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
3-[(2,6-DIMETHYLPIPERIDINO)CARBONYL]BICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 3-[(2,6-DIMETHYLPIPERIDINO)CARBONYL]BICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptane-2-carboxylic acid: Shares the bicyclic core structure but lacks the 2,6-dimethylpiperidino group.
2-Norbornanecarboxylic acid: Another compound with a similar bicyclic structure but different functional groups.
Uniqueness
3-[(2,6-DIMETHYLPIPERIDINO)CARBONYL]BICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID is unique due to its specific combination of the bicyclic core and the 2,6-dimethylpiperidino group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C16H25NO3 |
---|---|
Molecular Weight |
279.37 g/mol |
IUPAC Name |
3-(2,6-dimethylpiperidine-1-carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid |
InChI |
InChI=1S/C16H25NO3/c1-9-4-3-5-10(2)17(9)15(18)13-11-6-7-12(8-11)14(13)16(19)20/h9-14H,3-8H2,1-2H3,(H,19,20) |
InChI Key |
BZMMBPZFUAQIOD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(N1C(=O)C2C3CCC(C3)C2C(=O)O)C |
Origin of Product |
United States |
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